N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
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Description
N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (NCHCDF) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, a derivative of cyclohexanone, and is used as a reagent in the synthesis of other compounds. NCHCDF is a versatile compound that can be used in a variety of synthetic reactions and can be used to produce a range of products, from pharmaceuticals to polymers.
Scientific Research Applications
Synthesis of 2-Aminopyridines
The use of N-substituted formamides as nucleophiles in the synthesis of densely substituted 2-aminopyridines through a base-promoted cascade reaction showcases the utility of formamides in organic synthesis. This method highlights the role of formamides as superior traceless activating groups for free amines, with the formyl group being removed in situ during the reaction process (Weng et al., 2018).
Three-Component Reaction for Formamides
Another study illustrates the synthesis of N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides via a three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes. This reaction produces corresponding formamides in excellent yields, demonstrating the versatility of formamides in facilitating complex organic reactions (Anary‐Abbasinejad et al., 2007).
Cross-Dehydrogenative Coupling Reactions
Formamides have been highlighted for their role in cross-dehydrogenative coupling reactions between C(sp2)–H and X–H bonds. This novel approach is pivotal in preparing carboxamide, carbamate, and urea derivatives, which are significant in medicinal chemistry and natural product synthesis. The review focuses on recent advances and developments in this field, emphasizing reaction patterns and mechanisms (He et al., 2020).
Synthesis and Characterization of Imidazoles and Formimidoyl-1H-Imidazoles
Research on the preparation and characterization of imidazole and formimidoyl-1H-imidazole derivatives from formamidines highlights the synthetic value of formamides. Starting from readily available ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, this study demonstrates the synthesis of various derivatives, showcasing the versatility of formamides in heterocyclic chemistry (Yahyazadeh, 2014).
properties
IUPAC Name |
1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGSVMFXZYYKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
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